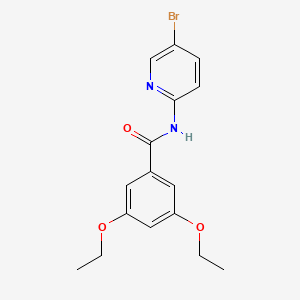
N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide, also known as BDP-9066, is a chemical compound that has been extensively studied for its potential use in the treatment of various medical conditions. In
科学的研究の応用
N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been studied extensively for its potential application in the treatment of various medical conditions such as cancer, inflammation, and neurological disorders. In cancer research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In neurological research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells, the regulation of inflammation, and the protection of neurons. N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer cell growth, respectively. N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the protection of neurons.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to have various biochemical and physiological effects, depending on the medical condition being studied. In cancer research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In inflammation research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has been shown to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity. However, N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and efficacy.
将来の方向性
Future research on N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide should focus on its potential use in the treatment of various medical conditions, including cancer, inflammation, and neurological disorders. Specifically, future research should focus on developing novel formulations of N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide that improve its solubility and stability, as well as its bioavailability and efficacy. Additionally, future research should focus on identifying the optimal dosing regimen and treatment duration for N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide in different medical conditions. Finally, future research should focus on identifying potential drug interactions and side effects associated with the use of N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide.
合成法
The synthesis of N-(5-bromo-2-pyridinyl)-3,5-diethoxybenzamide involves the reaction of 5-bromo-2-pyridinylamine with 3,5-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-3,5-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-3-21-13-7-11(8-14(9-13)22-4-2)16(20)19-15-6-5-12(17)10-18-15/h5-10H,3-4H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZHTPUDUGARST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362182 |
Source


|
| Record name | STK378789 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6020-38-8 |
Source


|
| Record name | STK378789 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2,2'-[methylenebis(4,1-phenylene-2-hydrazinyl-1-ylidene)]bis(3-oxobutanoate)](/img/structure/B6049283.png)
![1-methoxy-3-{[5-(1-naphthyl)-1,2,4-triazin-3-yl]amino}-2-propanol](/img/structure/B6049287.png)
![N-methyl-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B6049298.png)
![1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6049303.png)
![N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan](/img/structure/B6049306.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-1-(1-pyrrolidinyl)cyclopentanecarboxamide](/img/structure/B6049312.png)

![3-{2-[4-hydroxy-4-(2-pyridinyl)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6049321.png)
![1-(1-azepanyl)-3-[4-chloro-2-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6049334.png)
![ethyl 1-[4-(acetylamino)benzyl]-3-benzyl-3-piperidinecarboxylate](/img/structure/B6049336.png)


![3-[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6049369.png)
![(1S*,4S*)-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6049374.png)